molecular formula C11H15ClFN3O2 B3027128 1-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride CAS No. 1233954-95-4

1-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride

Cat. No.: B3027128
CAS No.: 1233954-95-4
M. Wt: 275.71
InChI Key: LEHHNNVWFHXCDB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the piperidine class of compounds and has a molecular weight of 311.8 g/mol.

Scientific Research Applications

Reaction Mechanisms and Kinetics

  • The study of nucleophilic reactions, such as the reaction of primary and secondary amines with various fluoro-nitro compounds, provides insights into the reactivity of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride. The mechanisms and kinetics of these reactions are explored to understand the formation of products and intermediates, which is crucial in the synthesis of pharmaceuticals and other chemical compounds (Leffek & Maciejewska, 1986).

Catalysis and Solvent Effects

  • The impact of solvents and catalysts on the reactivity of fluoro-nitro compounds is significant. Studies on how different solvents and catalytic agents influence the rate and mechanism of reactions involving compounds like this compound are essential in optimizing chemical processes (Jarczewski et al., 1986).

Substitution Reactions

  • Research into the substitution reactions, particularly aromatic substitutions involving piperidine or deuterated piperidine, has implications for understanding the behavior of this compound in various chemical environments. These studies help in predicting the reactivity and potential applications of such compounds (Pietra et al., 1968).

Synthesis and Process Optimization

  • Developing efficient synthesis methods for compounds like this compound is critical for their practical applications. Studies on process development and optimization, such as the large-scale synthesis of related compounds, provide valuable insights into the scalability and environmental impact of such processes (Yang et al., 2014).

Conformational Analysis and Structural Studies

  • Understanding the molecular structure and conformation of fluoro-nitro compounds, including this compound, is essential in designing drugs and other functional materials. Conformational analysis and crystal structure studies provide the basis for understanding the physical and chemical properties of these compounds (Ribet et al., 2005).

Properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2.ClH/c12-9-2-1-3-10(11(9)15(16)17)14-6-4-8(13)5-7-14;/h1-3,8H,4-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHHNNVWFHXCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233954-95-4
Record name 4-Piperidinamine, 1-(3-fluoro-2-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233954-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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